Carbidopa Carbidopa Carbidopa is the hydrate of 3-(3,4-dihydroxyphenyl)propanoic acid in which the hydrogens alpha- to the carboxyl group are substituted by hydrazinyl and methyl groups (S-configuration). Carbidopa is a dopa decarboxylase inhibitor, so prevents conversion of levodopa to dopamine. It has no antiparkinson activity by itself, but is used in the management of Parkinson's disease to reduce peripheral adverse effects of levodopa. It has a role as an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor, an antiparkinson drug, a dopaminergic agent and an antidyskinesia agent. It is a member of hydrazines, a hydrate, a monocarboxylic acid and a member of catechols. It contains a carbidopa (anhydrous).
Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate. It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier. Due to its activity, carbidopa is always administered concomitantly with [levodopa]. An individual formulation containing solely carbidopa was generated to treat nausea in patients where the combination therapy [levodopa]/carbidopa is not efficient reducing nausea. The first approved product by the FDA containing only carbidopa was developed by Amerigens Pharmaceuticals Ltd and approved on 2014. On the other hand, the combination treatment of carbidopa/levodopa was originally developed by Watson Labs but the historical information by the FDA brings back to the approval of this combination therapy developed by Mayne Pharma in 1992.
Carbidopa is an Aromatic Amino Acid Decarboxylation Inhibitor. The mechanism of action of carbidopa is as a DOPA Decarboxylase Inhibitor.
Carbidopa is a hydrazine derivative of dopa. Carbidopa is a peripheral dopa decarboxylase inhibitor that is used as an adjunct to levodopa administration to prevent peripheral biosynthesis of levodopa to dopamine, thereby reducing peripheral side effects. Carbidopa does not penetrate the blood brain barrier so that levodopa, after it reaches the brain, can be metabolized to dopamine by dopa decarboxylase where it exerts its effect on dopamine receptors.
An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.
Brand Name: Vulcanchem
CAS No.: 28860-95-9
VCID: VC20753274
InChI: InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1
SMILES: CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Molecular Formula: C10H16N2O5
Molecular Weight: 244.24 g/mol

Carbidopa

CAS No.: 28860-95-9

VCID: VC20753274

Molecular Formula: C10H16N2O5

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

Carbidopa - 28860-95-9

Description

Efficacy in Parkinson's Disease

Research has shown that carbidopa/levodopa combinations improve motor symptoms and quality of life for patients with Parkinson's disease. For instance, a study involving patients treated with levodopa-carbidopa intestinal gel demonstrated significant improvements in motor function and non-motor symptoms (NMS), including emotional well-being and caregiver quality of life .

  • Research Findings

Several studies have highlighted the benefits and efficacy of carbidopa in clinical settings:

  • Quality of Life Improvements: A multicenter observational study indicated that patients receiving levodopa-carbidopa intestinal gel experienced significant improvements in quality of life metrics over six months .

  • Dyskinesia Management: Another study reported that treatment with levodopa-carbidopa intestinal gel resulted in a reduction in "on" time with troublesome dyskinesia while increasing "on" time without dyskinesia, showcasing its effectiveness in managing side effects associated with long-term levodopa therapy .

  • Side Effects and Considerations

While carbidopa is generally well-tolerated, some patients may experience side effects such as nausea, dizziness, or orthostatic hypotension. Long-term use may also lead to complications like dyskinesia (involuntary movements) due to fluctuating levels of dopamine in the brain .

Carbidopa plays a vital role in enhancing the effectiveness of levodopa therapy for Parkinson's disease by preventing premature conversion to dopamine outside the CNS. Ongoing research continues to evaluate its applications and optimize treatment protocols to improve patient outcomes further.

  • References

The information provided here synthesizes findings from various reputable sources, including pharmacological studies and clinical trials focused on carbidopa's efficacy and safety profiles.

CAS No. 28860-95-9
Product Name Carbidopa
Molecular Formula C10H16N2O5
Molecular Weight 244.24 g/mol
IUPAC Name (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate
Standard InChI InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1
Standard InChIKey QTAOMKOIBXZKND-PPHPATTJSA-N
Isomeric SMILES C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
SMILES CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Canonical SMILES CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
Appearance Solid powder
Boiling Point Decomposes
Melting Point 203-208 °C
Physical Description Solid
Solubility 3.8 mg/L
Synonyms Carbidopa
Carbidopa, (R)-Isomer
Carbidopa, (S)-Isomer
Lodosin
Lodosyn
Methyldopahydrazine
MK 485
MK 486
MK-485
MK-486
MK485
MK486
Reference Vickers S, Stuart EK, Bianchine JR, Hucker HB, Jaffe ME, Rhodes RE, Vandenheuvel WJ: Metabolism of carbidopa (1-(-)-alpha-hydrazino-3,4-dihydroxy-alpha-methylhydrocinnamic acid monohydrate), an aromatic amino acid decarboxylase inhibitor, in the rat, rhesus monkey, and man. Drug Metab Dispos. 1974 Jan-Feb;2(1):9-22. [PMID:4150141]
Vickers S, Stuart EK, Hucker HB: Further studies on the metabolism of carbidopa, (minus)-L-alpha-hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid monohydrate, in the human, Rhesus monkey, dog, and rat. J Med Chem. 1975 Feb;18(2):134-8. [PMID:804550]
Mittur A, Gupta S, Modi NB: Pharmacokinetics of Rytary((R)), An Extended-Release Capsule Formulation of Carbidopa-Levodopa. Clin Pharmacokinet. 2017 Sep;56(9):999-1014. doi: 10.1007/s40262-017-0511-y. [PMID:28236251]
Gilbert JA, Frederick LM, Ames MM: The aromatic-L-amino acid decarboxylase inhibitor carbidopa is selectively cytotoxic to human pulmonary carcinoid and small cell lung carcinoma cells. Clin Cancer Res. 2000 Nov;6(11):4365-72. [PMID:11106255]
Yeh KC, August TF, Bush DF, Lasseter KC, Musson DG, Schwartz S, Smith ME, Titus DC: Pharmacokinetics and bioavailability of Sinemet CR: a summary of human studies. Neurology. 1989 Nov;39(11 Suppl 2):25-38. [PMID:2685649]
Nyholm D, Lewander T, Gomes-Trolin C, Backstrom T, Panagiotidis G, Ehrnebo M, Nystrom C, Aquilonius SM: Pharmacokinetics of levodopa/carbidopa microtablets versus levodopa/benserazide and levodopa/carbidopa in healthy volunteers. Clin Neuropharmacol. 2012 May-Jun;35(3):111-7. doi: 10.1097/WNF.0b013e31825645d1. [PMID:22549097]
Chana P, Fierro A, Reyes-Parada M, Saez-Briones P: [Pharmacokinetic comparison of Sinemet and Grifoparkin (levodopa/carbidopa 250/25 mg) in Parkinson s disease: a single dose study]. Rev Med Chil. 2003 Jun;131(6):623-31. [PMID:12942590]
Rang, H. P. and Dale, M. M. (2012). Rang and Dale's Pharmacology (7th ed.). Edinburgh: Elsevier/Churchill Livingstone.
Ahlskog J. (2009). Parkinson's disease treatment guide for physicians. Oxford University Press.
FDA approvals
FDA approvals
Glown
PubChem Compound 38101
Last Modified Sep 13 2023

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